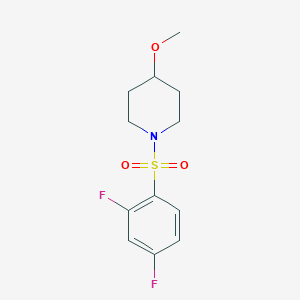

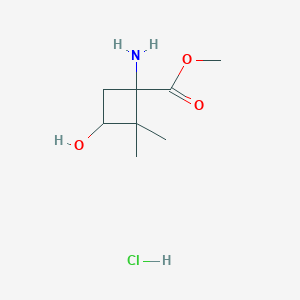

1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine, also known as DFMS, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

Research by Kim, Robertson, and Guiver (2008) on comb-shaped poly(arylene ether sulfone)s revealed the synthesis of sulfonated side-chain grafting units using a method that might involve compounds similar to "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine". These materials were evaluated for their potential as proton exchange membranes (PEMs) in fuel cells, showing high proton conductivity and suitability as polyelectrolyte membrane materials due to their improved water uptake and thermal stability (Kim, D., Robertson, G., & Guiver, M., 2008).

Antibacterial Agent Synthesis

Hashimoto et al. (2007) reported the synthesis of a key intermediate, 2-sulfonylquinolone, for the production of a broad-spectrum antibacterial agent effective against resistant organisms like MRSA. This synthesis pathway likely employs intermediates or methodologies related to the use of "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine" in organic synthesis, highlighting its importance in developing new pharmaceuticals (Hashimoto, A. et al., 2007).

Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, which could be attributed to the incorporation of sulfonated compounds akin to "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine". This research underscores the chemical's potential application in water treatment and purification technologies (Liu, Y. et al., 2012).

Electrophilic Reagents in Organic Synthesis

The study by Hosmane et al. (1990) on the preparation and properties of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] illustrates the use of sulfonyl and methoxy groups in synthesizing highly reactive electrophilic reagents. These reagents show broad reactivity with amines, amino acid esters, and nucleosides, indicating the versatility of "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine" in synthesizing bioorganic compounds (Hosmane, R. et al., 1990).

Environmental Science: Sulfonamide Degradation

In environmental science, Ricken et al. (2013) discovered a microbial strategy for degrading sulfonamide antibiotics, which could potentially involve compounds like "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine". This process, involving ipso-hydroxylation followed by fragmentation, highlights the environmental relevance of studying such compounds for bioremediation purposes (Ricken, B. et al., 2013).

Safety And Hazards

properties

IUPAC Name |

1-(2,4-difluorophenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c1-18-10-4-6-15(7-5-10)19(16,17)12-3-2-9(13)8-11(12)14/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJUXQIGZJTOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

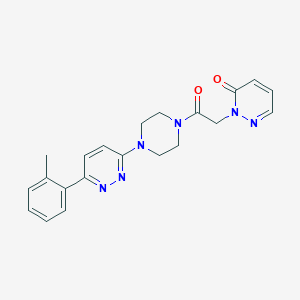

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2781730.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781736.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2781738.png)

![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2781739.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide](/img/structure/B2781741.png)

![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2781742.png)

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]prop-2-enamide](/img/structure/B2781743.png)

![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)